molecular formula C13H19ClN4O5 B14622736 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride CAS No. 56223-34-8

3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride

Cat. No.: B14622736
CAS No.: 56223-34-8
M. Wt: 346.77 g/mol
InChI Key: WSZXOBGCOAIDIS-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with a diethylaminoethyl group attached to the amide nitrogen. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The major product is the corresponding diamine derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride involves its interaction with molecular targets through its nitro and amide functional groups. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .

Properties

CAS No.

56223-34-8

Molecular Formula

C13H19ClN4O5

Molecular Weight

346.77 g/mol

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H18N4O5.ClH/c1-3-15(4-2)6-5-14-13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,3-6H2,1-2H3,(H,14,18);1H

InChI Key

WSZXOBGCOAIDIS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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